

# An In-depth Technical Guide to the Molecular Structure and Properties of Epitiostanol

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## Compound of Interest

Compound Name: *Epitiostanol*

Cat. No.: *B1193944*

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## Abstract

**Epitiostanol** is a synthetic androstane steroid that has garnered significant interest in the scientific and medical communities.<sup>[1][2]</sup> Initially developed in Japan for the treatment of breast cancer, its unique molecular structure confers a multifaceted pharmacological profile.<sup>[1]</sup> This document provides a comprehensive overview of the molecular and chemical properties of **Epitiostanol**, its mechanism of action, and relevant experimental methodologies. Quantitative data are presented in a structured format, and key biological and experimental pathways are visualized to facilitate a deeper understanding for research and drug development purposes.

## Chemical and Physical Properties

**Epitiostanol**, also known by its brand name Thiodrol, is a derivative of dihydrotestosterone (DHT).<sup>[1]</sup> Its key chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>30</sub> OS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	306.51 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	(1S,3aS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[10]phenanthro[2,3-b]thiiren-1-ol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	2363-58-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	127-128 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[11]</a>
Appearance	White to Off-White Solid	<a href="#">[4]</a>
Solubility	Slightly soluble in Chloroform and Methanol. Water solubility is 1.2 mg/L at 37 °C.	<a href="#">[4]</a>
SMILES	CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C	<a href="#">[1]</a> <a href="#">[3]</a>
InChI Key	OBMLHUPNRURLOK-XGRAFVIBSA-N	<a href="#">[2]</a> <a href="#">[6]</a>

## Molecular Structure

**Epitiostanol** is chemically designated as 2 $\alpha$ ,3 $\alpha$ -epithio-5 $\alpha$ -androstan-17 $\beta$ -ol.[\[1\]](#)[\[3\]](#) Its structure is derived from dihydrotestosterone, featuring a key modification: the presence of a sulfur atom in an episulfide ring at the C2 and C3 positions of the steroid's A-ring.[\[10\]](#) This unique structural feature is crucial to its biological activity. The rest of the molecule retains the characteristic four-ring steroid skeleton.[\[5\]](#)

Other synonyms for **Epitiostanol** include Epithioandrostanol and 10275-S.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

## Pharmacodynamics and Mechanism of Action

**Epitiostanol** exhibits a dual mechanism of action, functioning as both an antiestrogen and a weak anabolic-androgenic steroid (AAS).<sup>[1][3]</sup> Its primary therapeutic application in breast cancer stems from its potent antiestrogenic effects.<sup>[1][4][12]</sup>

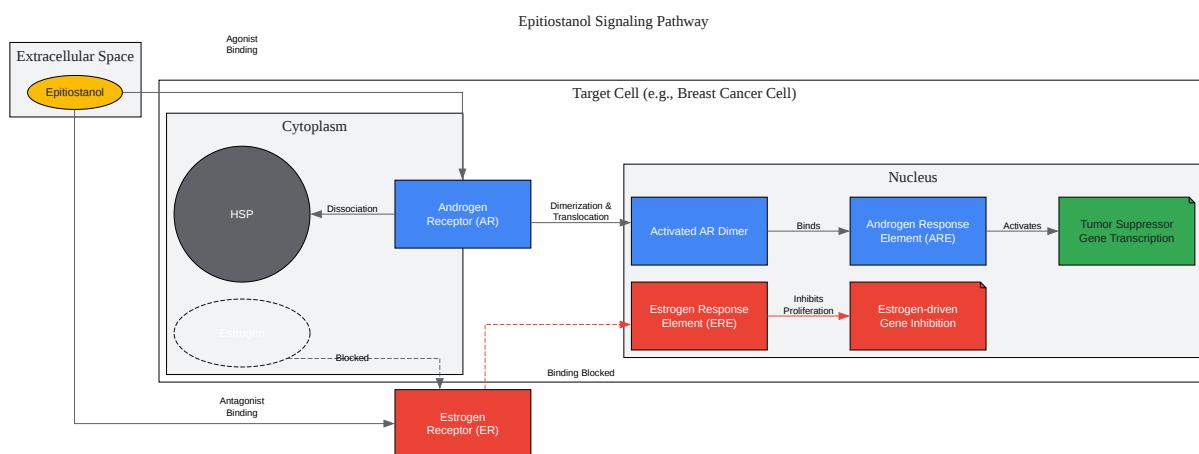
The mechanism is multimodal:

- Estrogen Receptor (ER) Antagonism: **Epitiostanol** binds directly to the estrogen receptor (ER), where it acts as an antagonist.<sup>[1][3][5]</sup> By blocking the ER in breast tissue, it inhibits the proliferative signals mediated by estrogen, which are a key driver for certain types of breast cancer.<sup>[5][12]</sup>
- Androgen Receptor (AR) Agonism: It also binds to and activates the androgen receptor (AR).<sup>[1][3][5][12]</sup> This agonistic activity contributes to its antitumor effects by directly suppressing tumor growth.<sup>[1]</sup> In premenopausal women, AR activation can also suppress the hypothalamic-pituitary-gonadal axis, leading to reduced systemic estrogen levels.<sup>[1]</sup>
- Anabolic Activity: While considered a weak AAS, **Epitiostanol** has been found to possess approximately 11 times the anabolic activity of methyltestosterone, with comparable androgenic activity.<sup>[1][3]</sup> This anabolic property can be beneficial in counteracting muscle wasting in cancer patients.<sup>[12]</sup>

Due to extensive first-pass metabolism, **Epitiostanol** has poor oral bioavailability and is typically administered via intramuscular injection.<sup>[1][12]</sup>

## Signaling Pathway Visualization

The following diagram illustrates the dual signaling pathway of **Epitiostanol**, highlighting its interaction with both androgen and estrogen receptors in a target cell, such as a breast cancer cell.



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Caption: Dual signaling mechanism of **Epitiostanol**.

## Experimental Protocols

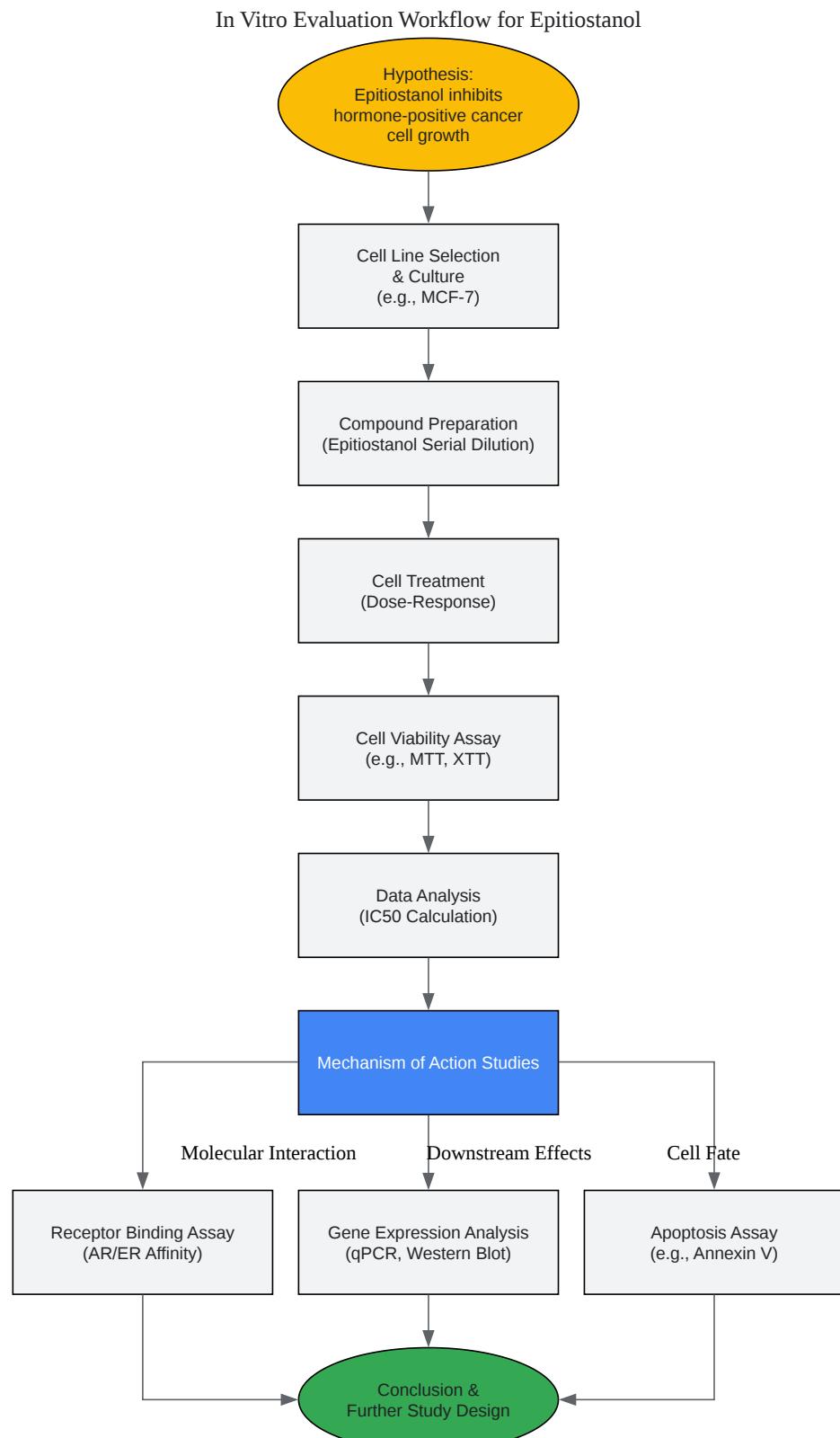
Detailed experimental protocols for **Epitiostanol** are often proprietary or specific to a given study. However, a generalized methodology for an *in vitro* assay to determine its antineoplastic effects on a breast cancer cell line is provided below.

## Protocol: In Vitro Cell Viability Assay (MTT Assay)

- Cell Culture: Culture a hormone-responsive breast cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment Preparation: Prepare a stock solution of **Epitiostanol** in a suitable solvent (e.g., DMSO). Create a serial dilution of **Epitiostanol** in the cell culture medium to achieve the desired final concentrations.
- Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of **Epitiostanol**. Include a vehicle control (medium with DMSO) and a positive control (e.g., Tamoxifen).
- Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay:
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
  - During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.
  - Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC<sub>50</sub> value (the concentration of **Epitiostanol** that inhibits 50% of cell growth).

## Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical in vitro evaluation of **Epitiostanol**.



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Caption: Preclinical in vitro workflow for **Epitiostanol**.

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